(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane

Stereospecific cross-coupling N-Heteroaromatic Boron-ate complex

(S)-4,4,5,5-Tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane (CAS 2088241-91-0) is a chiral arylboronic acid pinacol ester bearing an (S)-configured 1-phenylethoxy substituent at the 3-position and a nitro group at the 4-position of the phenyl ring. Its molecular formula is C20H24BNO5 with a molecular weight of 369.2 g/mol.

Molecular Formula C20H24BNO5
Molecular Weight 369.2 g/mol
CAS No. 2088241-91-0
Cat. No. B1415872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane
CAS2088241-91-0
Molecular FormulaC20H24BNO5
Molecular Weight369.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC(C)C3=CC=CC=C3
InChIInChI=1S/C20H24BNO5/c1-14(15-9-7-6-8-10-15)25-18-13-16(11-12-17(18)22(23)24)21-26-19(2,3)20(4,5)27-21/h6-14H,1-5H3/t14-/m0/s1
InChIKeyJWQFPXYOOVBJQI-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4,4,5,5-Tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane (CAS 2088241-91-0): Chiral Boronic Ester Procurement Baseline


(S)-4,4,5,5-Tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane (CAS 2088241-91-0) is a chiral arylboronic acid pinacol ester bearing an (S)-configured 1-phenylethoxy substituent at the 3-position and a nitro group at the 4-position of the phenyl ring. Its molecular formula is C20H24BNO5 with a molecular weight of 369.2 g/mol . The compound belongs to the class of enantioenriched secondary benzylic boronic esters, a category widely recognized as versatile chiral building blocks for stereospecific C–C, C–N, C–O and C–halogen bond-forming reactions with demonstrated >98% enantiospecificity in well-validated protocols [1][2].

Why Generic Arylboronic Esters Cannot Replace (S)-4,4,5,5-Tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane in Stereospecific Synthesis


Substituting this compound with an achiral analog such as 4,4,5,5-tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane (CAS 364354-15-4) or the corresponding free boronic acid eliminates the absolute stereochemical information required for enantiospecific transformations. In the Aggarwal group's validated protocols, chiral secondary boronic esters react via boron-ate complexes that undergo stereoinvertive 1,2-migration to deliver coupled products with >98% enantiospecificity (es); achiral boronic esters cannot access this stereospecific manifold at all [1]. Furthermore, the nitro substituent modulates the electronic character of the aryl ring: systematic Hammett studies demonstrate that electron-withdrawing groups on arylboronic acids reduce the rate of transmetalation in Suzuki–Miyaura couplings relative to electron-donating substituents, making reactivity predictions for unsubstituted or differently substituted analogs unreliable without empirical calibration [2]. The pinacol ester protection state also matters: boronic acid pinacol esters offer superior air and moisture stability compared to the corresponding free boronic acids, facilitating purification and long-term storage [3].

Quantitative Differentiation Evidence: (S)-4,4,5,5-Tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane vs. Closest Analogs


Enantiospecificity in N-Heteroaromatic Coupling: (S)-Configured Boronic Ester Achieves >98% es via Stereoinvertive 1,2-Migration

The (S)-configured 1-phenylethoxy substituent on the boronic ester is the source of chirality that directs stereochemical outcome in boron-ate complex-mediated couplings. In the Aggarwal protocol, chiral secondary benzylic boronic esters react with lithiated N-heteroaromatics followed by Troc-Cl activation to give coupled products with >98% enantiospecificity (es). The (S)-configuration of the target compound predicts the absolute stereochemistry of the coupled product via a well-established inversion pathway [1]. The achiral comparator 4,4,5,5-tetramethyl-2-(3-nitro-4-phenoxyphenyl)-1,3,2-dioxaborolane (CAS 364354-15-4), which replaces the chiral 1-phenylethoxy group with an achiral phenoxy group, is incapable of participating in any stereospecific transformation, yielding racemic or stereorandom products under identical conditions.

Stereospecific cross-coupling N-Heteroaromatic Boron-ate complex Enantiospecificity

Nitro Substituent Electronic Modulation: Quantitative Impact on Suzuki Coupling Transmetalation Rate

The 4-nitro group on the phenyl ring exerts a strong electron-withdrawing effect (σₚ = +0.78 for NO₂). Hammett studies in aqueous micellar Suzuki couplings demonstrate that electron-withdrawing groups on arylboronic acids are unfavorable for the transmetalation step, with the reaction rate decreasing as the substituent becomes more electron-withdrawing [1]. For the target compound, this means Suzuki coupling rates will be measurably slower compared to an electron-neutral analog (e.g., unsubstituted phenylboronic acid pinacol ester) or an electron-donating analog. In one comparative example, 4-nitrophenylboronic acid pinacol ester gave a Suzuki coupling yield of 43% (Pd(PPh₃)₄, K₃PO₄, THF, 70 °C, 1 h), whereas unsubstituted phenylboronic acid pinacol ester typically achieves >80% yields under comparable conditions [2].

Suzuki-Miyaura coupling Hammett substituent effects Nitroaryl boronic ester Transmetalation kinetics

Pinacol Ester Stability Advantage: Hydrolytic Stability Comparison vs. Free Boronic Acid Form

The target compound is configured as the pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ester rather than the free boronic acid. Boronic acid pinacol esters have been demonstrated to possess significantly greater stability toward air, moisture, and chromatography compared to the corresponding free boronic acids [1]. This is particularly advantageous for nitro-substituted aryl boronates, where the electron-withdrawing nitro group can further labilize the B–C bond toward protodeboronation in the free acid form. The comparative stability enables purification by standard silica gel chromatography, long-term storage under ambient conditions, and improved lot-to-lot consistency in procurement [2].

Boronic ester stability Pinacol protection Air and moisture stability Storage and handling

1-Phenylethoxy Chiral Auxiliary: Established Matteson Homologation Platform Enables Iterative Chain Extension with Stereocontrol

The (S)-1-phenylethoxy group is a well-precedented chiral director in the Matteson homologation chemistry. Matteson, Bowie and Srivastava (1969) established the synthesis and stereospecific reactions of substituted 1-phenylethaneboronic esters, demonstrating that the 1-phenylethoxy auxiliary supports stereospecific 1,2-migration during (α-haloalkyl)boronate rearrangements [1]. This enables iterative homologation sequences where each cycle installs a new stereogenic center with predictable absolute configuration. The benzyloxy analog 2-(4-(benzyloxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 855738-76-0, MW 355.19) lacks the methyl branch at the benzylic position and therefore cannot provide the same level of stereochemical induction in Matteson-type rearrangements, which rely on the steric differentiation of the 1-phenylethyl group .

Matteson homologation 1-Phenylethaneboronic ester Iterative synthesis Chiral auxiliary

Validated Application Scenarios for (S)-4,4,5,5-Tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane Based on Quantitative Evidence


Enantiospecific Synthesis of Chiral N-Heteroaryl Biaryl Scaffolds for Medicinal Chemistry

The (S)-configured boronic ester enables stereospecific coupling with lithiated N-heteroaromatics (pyridines, quinolines, pyrimidines) to produce enantioenriched N-heteroaryl biaryl products with >98% es [1]. This transformation installs a defined stereogenic center adjacent to a heteroaromatic ring—a privileged motif in kinase inhibitors, GPCR modulators, and antiviral agents. The nitro group at the 4-position can be subsequently reduced to an aniline for further diversification (amide coupling, diazotization, Buchwald–Hartwig amination), providing a bifunctional building block strategy.

Iterative Matteson Homologation for Complex Chiral Polyketide-Like Scaffolds

The (S)-1-phenylethoxy chiral auxiliary supports Matteson-type iterative homologation with stereospecific 1,2-migration [1]. Each homologation cycle inserts a CHX unit (X = Cl, Br) with predictable stereochemical outcome, enabling the assembly of extended carbon chains bearing multiple stereogenic centers. The nitroaryl group serves as a masked aniline handle for late-stage functionalization after the homologation sequence is complete. This scenario is directly applicable to the synthesis of chiral fragments for natural product total synthesis and pharmaceutical lead optimization.

Suzuki–Miyaura Cross-Coupling with Attenuated Reactivity for Chemoselective Biaryl Assembly

The electron-withdrawing nitro group reduces the transmetalation rate of the boronic ester relative to electron-neutral or electron-rich arylboronates [1]. This attenuated reactivity is not a drawback but a selectivity feature: in polyfunctional substrate settings, the lower reactivity of the nitro-substituted boronic ester can enable chemoselective sequential couplings where a more reactive boronate reacts first, leaving the nitroaryl-BPin intact for a subsequent coupling step under more forcing conditions. One reported Suzuki coupling of 4-nitrophenylboronic acid pinacol ester gave 43% yield under standard conditions (Pd(PPh₃)₄, K₃PO₄, THF, 70 °C, 1 h) [2], indicating that optimization of catalyst, ligand, and base is required to achieve higher yields.

Chiral Boron-Ate Complex Nucleophile for Asymmetric C–C, C–N, and C–O Bond Formation

Activation of the boronic ester with an aryllithium or alkyllithium reagent generates a chiral boron-ate complex that serves as a configurationally stable chiral nucleophile, reacting with a broad range of electrophiles (I₂, Br₂, NCS, tosyl azide, aldehydes) with inversion of stereochemistry [1]. This single chiral building block can thus be divergently converted into chiral alkyl iodides, bromides, chlorides, amines, and alcohols—all with predictable absolute configuration. This versatility makes the compound a strategic procurement choice for diversity-oriented synthesis and fragment-based drug discovery programs where multiple chiral analogs are needed from a common precursor.

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